molecular formula C21H32N4OS B2515160 6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 442572-65-8

6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2515160
CAS No.: 442572-65-8
M. Wt: 388.57
InChI Key: WSLZUAAUDKFHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a synthetic heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydro ring system. The molecule is substituted at position 6 with a bulky 2-methylbutan-2-yl group and at position 4 with a morpholinoethylamine side chain. These substituents confer distinct physicochemical and biological properties, including enhanced lipophilicity (from the branched alkyl group) and improved solubility (from the morpholine moiety) .

Properties

IUPAC Name

6-(2-methylbutan-2-yl)-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4OS/c1-4-21(2,3)15-5-6-17-16(13-15)18-19(23-14-24-20(18)27-17)22-7-8-25-9-11-26-12-10-25/h14-15H,4-13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLZUAAUDKFHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex organic molecule that belongs to the class of tetrahydropyrimidines. Its unique structural features include a benzothieno moiety fused with a pyrimidine ring and a morpholine group, which may influence its biological activity and chemical reactivity. This article aims to explore the biological activities associated with this compound based on available research findings.

Structural Characteristics

The structural diversity of this compound is attributed to:

  • Morpholine Group : Enhances solubility and potential interactions with biological targets.
  • Branched Aliphatic Chain : May improve lipophilicity and membrane permeability.

Biological Activities

Preliminary studies indicate that compounds similar to 6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibit significant biological activities. These activities may include:

  • Anticancer Properties : Related compounds have shown selective cytotoxicity against various tumor cell lines.
  • Neuroprotective Effects : Similar derivatives have been evaluated for neuroprotective effects in models of neurodegenerative diseases.
  • Antimicrobial Activity : Some analogs have demonstrated antibacterial and antifungal properties.

Case Studies

  • Anticancer Activity :
    • A study on related thienopyrimidine derivatives indicated that compounds with structural similarities to the target compound exhibited selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The EC50 values were reported in the low micromolar range, suggesting potent activity against these cell lines .
  • Neuroprotection :
    • Compounds similar to the target structure were tested for their ability to inhibit amyloid beta peptide interactions implicated in Alzheimer’s disease. Notably, certain derivatives showed IC50 values around 6 μM, indicating potential for neuroprotective applications .
  • Antimicrobial Properties :
    • Research on benzothiazole derivatives revealed broad-spectrum antimicrobial activities against various pathogens. The minimum inhibitory concentrations (MIC) for some derivatives were as low as 50 μg/mL .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to the target compound:

Compound NameStructural FeaturesBiological Activity
5-Methylthieno[2,3-d]pyrimidin-4-amineThienopyrimidine coreAnticancer
N-[2-(Morpholin-4-yl)ethyl]-5,6-dihydro benzothieno[2,3-d]pyrimidinSimilar morpholine substitutionNeuroprotective
6-(Cyclohexyl)-N-[2-(piperidinyl)ethyl]-5,6-dihydro benzothieno[2,3-d]pyrimidinPiperidine instead of morpholineAntimicrobial

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological macromolecules. Possible interactions include:

  • Binding to specific receptors or enzymes involved in cancer progression or neurodegeneration.
  • Modulating pathways related to oxidative stress or inflammation.

Comparison with Similar Compounds

Core Scaffold Modifications

The benzothieno[2,3-d]pyrimidine core is a common structural motif in medicinal chemistry. Key analogs and their substituent variations include:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 6-(2-methylbutan-2-yl), N-[2-(morpholin-4-yl)ethyl] Branched alkyl, morpholine C₁₉H₂₉N₅OS 383.53
N-(2-Morpholin-4-ium-4-ylethyl)-2-[(4-oxidanylidene-3-propenyl-...) () Propenyl, sulfanyl, morpholinium Sulfur-containing, cationic morpholine C₂₁H₂₈N₄O₂S₂ 456.61
2-(2-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydro[...]pyrimidin-4-amine () 2-chlorophenyl, 7-methyl Aromatic chloro, methyl C₁₇H₁₆ClN₃S 329.85
2-Methyl-N-(4-(methylthio)phenyl)-[...]pyrimidin-4-amine (Compound 11, ) Methyl, 4-(methylthio)phenyl Methylthio, aromatic C₁₇H₁₉N₃S₂ 337.49
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines () Morpholinophenyl, aryl Aryl, morpholine Varies ~350–400

Key Observations :

  • Lipophilicity : The 2-methylbutan-2-yl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or chloro groups) .
  • Solubility : Morpholine-containing derivatives (e.g., target compound, ) exhibit superior aqueous solubility due to the polarity of the morpholine ring, whereas aryl-substituted analogs () may suffer from reduced solubility .

Physicochemical and Spectral Comparisons

NMR Spectral Shifts

  • Region-Specific Changes : In analogs like those in , substituents at positions 29–36 and 39–44 cause distinct chemical shift changes in NMR spectra. The target compound’s branched alkyl group is expected to induce upfield shifts in adjacent protons .
  • Morpholine Proton Signals: The N-CH₂-CH₂-O protons in the morpholine ring typically resonate at δ 2.4–3.5 ppm, a signature feature distinguishing these compounds from non-morpholine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.